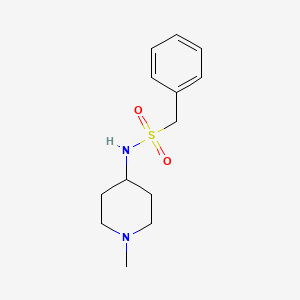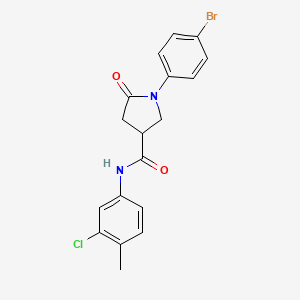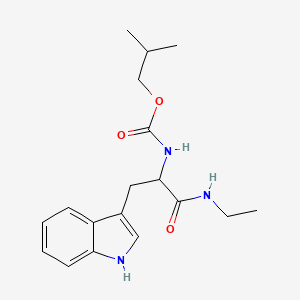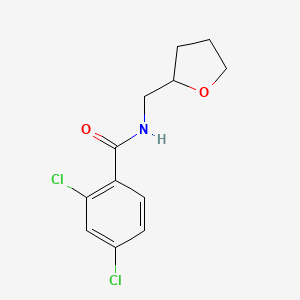
N-1-naphthyl-N'-(4-propoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-naphthyl-N'-(4-propoxyphenyl)urea, commonly known as NPPU, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
作用机制
NPPU exerts its effects by inhibiting the activity of specific channels and signaling pathways. In the case of TRPV4 channels, NPPU blocks calcium influx and reduces the activity of these channels, leading to decreased pain sensation and neuronal signaling. In cancer cells, NPPU inhibits the Wnt/β-catenin signaling pathway, which is involved in regulating cell proliferation and differentiation. By targeting this pathway, NPPU can inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, NPPU has been shown to improve myocardial function by reducing inflammation and oxidative stress, as well as by modulating calcium signaling.
Biochemical and Physiological Effects:
NPPU has been shown to have various biochemical and physiological effects, depending on the specific application and target. In neuroscience, NPPU has been shown to reduce pain sensation and neuronal signaling by inhibiting TRPV4 channels. In cancer research, NPPU has been shown to inhibit the growth of cancer cells and induce apoptosis by targeting the Wnt/β-catenin signaling pathway. In cardiovascular disease, NPPU has been shown to improve myocardial function and reduce ischemia-reperfusion injury by reducing inflammation and oxidative stress, as well as by modulating calcium signaling.
实验室实验的优点和局限性
NPPU has several advantages for lab experiments, including its high yield and purity, as well as its ability to selectively target specific channels and signaling pathways. However, NPPU also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for NPPU research, including its potential applications in drug development, neurodegenerative diseases, and cardiovascular disease. In drug development, NPPU could be used as a lead compound for the development of novel drugs targeting TRPV4 channels and the Wnt/β-catenin signaling pathway. In neurodegenerative diseases, NPPU could be investigated for its potential to modulate neuronal signaling and reduce inflammation. In cardiovascular disease, NPPU could be studied for its potential to improve cardiac function and reduce ischemia-reperfusion injury.
Conclusion:
In conclusion, N-1-naphthyl-N'-(4-propoxyphenyl)urea is a chemical compound that has potential applications in various fields, including neuroscience, cancer research, and cardiovascular disease. Its ability to selectively target specific channels and signaling pathways makes it a promising lead compound for drug development and further research. However, further studies are needed to determine its optimal dosage and administration route, as well as its potential toxicity.
合成方法
NPPU can be synthesized through a multistep process involving the reaction of 1-naphthylamine with 4-nitrophenyl isocyanate, followed by reduction with sodium dithionite and coupling with 4-propoxyaniline. The resulting product is then purified through column chromatography to obtain NPPU in high yield and purity.
科学研究应用
NPPU has been studied for its potential applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, NPPU has been shown to inhibit the activity of TRPV4 channels, which are involved in the regulation of calcium ions and play a role in pain sensation and neuronal signaling. In cancer research, NPPU has been investigated for its ability to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. In cardiovascular disease, NPPU has been studied for its potential to improve myocardial function and reduce ischemia-reperfusion injury.
属性
IUPAC Name |
1-naphthalen-1-yl-3-(4-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-14-24-17-12-10-16(11-13-17)21-20(23)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJRRGLCSGHVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-naphthyl-N'-(4-propoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229373.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene](/img/structure/B5229382.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5229397.png)
![1-acetyl-N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-prolinamide](/img/structure/B5229412.png)
![N-dibenzo[b,d]furan-3-yl-3-methylbenzamide](/img/structure/B5229414.png)
![N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5229423.png)
![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)



![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)


![5-imino-2-(4-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5229482.png)